1-(2-Methoxyethyl)-6-nitroindazole
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Overview
Description
1-(2-Methoxyethyl)-6-nitroindazole is a chemical compound belonging to the indazole family, characterized by a nitro group at the 6th position and a 2-methoxyethyl group at the 1st position. Indazoles are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-6-nitroindazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and subsequent alkylation reactions using reagents such as 2-methoxyethyl chloride in the presence of a base like potassium carbonate .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of purification techniques like recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-6-nitroindazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include amino derivatives and substituted indazoles .
Scientific Research Applications
1-(2-Methoxyethyl)-6-nitroindazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-6-nitroindazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
1-(2-Methoxyethyl)-6-nitroindazole can be compared with other indazole derivatives, such as:
1-(2-Methoxyethyl)-3-nitroindazole: Similar structure but with the nitro group at the 3rd position, which may result in different biological activities.
6-Nitroindazole: Lacks the methoxyethyl group, which may affect its solubility and bioavailability.
1-(2-Methoxyethyl)-5-nitroindazole: Nitro group at the 5th position, leading to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .
Properties
IUPAC Name |
1-(2-methoxyethyl)-6-nitroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-16-5-4-12-10-6-9(13(14)15)3-2-8(10)7-11-12/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCKGGVFXCVYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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